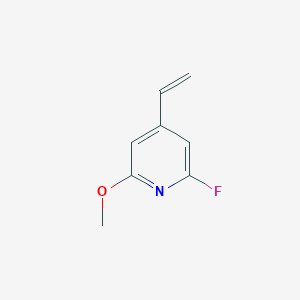

2-Fluoro-6-methoxy-4-vinylpyridine

Descripción

BenchChem offers high-quality 2-Fluoro-6-methoxy-4-vinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-methoxy-4-vinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C8H8FNO |

|---|---|

Peso molecular |

153.15 g/mol |

Nombre IUPAC |

4-ethenyl-2-fluoro-6-methoxypyridine |

InChI |

InChI=1S/C8H8FNO/c1-3-6-4-7(9)10-8(5-6)11-2/h3-5H,1H2,2H3 |

Clave InChI |

AEBZTADIBJITSL-UHFFFAOYSA-N |

SMILES canónico |

COC1=NC(=CC(=C1)C=C)F |

Origen del producto |

United States |

Unveiling the Photophysics of 2-Fluoro-6-methoxy-4-vinylpyridine: A Comprehensive UV-Vis Spectroscopic Guide

Executive Summary

In the realm of materials science and medicinal chemistry, highly functionalized heterocycles like 2-fluoro-6-methoxy-4-vinylpyridine serve as critical building blocks. The unique combination of an electron-withdrawing fluoro group, an electron-donating methoxy group, and a polymerizable vinyl moiety creates a complex "push-pull" electronic environment[1]. For researchers synthesizing novel fluorophores, cross-linked polymers, or targeted therapeutics, understanding the UV-Vis absorption spectrum of this compound is paramount. This whitepaper deconstructs the photophysical causality behind its electronic transitions and provides a self-validating experimental framework for high-fidelity spectral acquisition.

Molecular Architecture & Causality of Electronic Transitions

The UV-Vis absorption profile of 2-fluoro-6-methoxy-4-vinylpyridine is governed by the central pyridine ring and the synergistic electronic effects of its substituents. To predict and interpret its spectrum, we must analyze the molecular orbital dynamics[2].

-

The Pyridine Core (Base Transitions): Unsubstituted pyridine exhibits two primary transitions in the near-UV region: a highly allowed π→π∗ transition (analogous to the primary band of benzene) and a symmetry-forbidden n→π∗ transition originating from the nitrogen lone pair[2].

-

4-Vinyl Group (Extended Conjugation): The introduction of a vinyl group at the 4-position extends the π -conjugated system. According to Woodward-Fieser principles adapted for heterocycles, this extended conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the energy gap between the HOMO and LUMO narrows, resulting in a pronounced bathochromic (red) shift of the primary π→π∗ band, typically pushing it from ~250 nm to approximately 257–265 nm[2][3].

-

6-Methoxy Group (+M Effect): The methoxy group acts as a strong resonance donor (+M). By donating electron density into the aromatic ring, it raises the energy of the Highest Occupied Molecular Orbital (HOMO). This "push" effect further narrows the HOMO-LUMO gap, contributing to an additional bathochromic shift and a hyperchromic effect (an increase in molar absorptivity, ϵ )[1][4].

-

2-Fluoro Group (-I Effect): Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) while possessing a weak resonance donating effect (+M). This inductive pull stabilizes the non-bonding (n) electrons on the pyridine nitrogen. Because the n-orbital is stabilized (lowered in energy), more energy is required for the n→π∗ transition, inducing a hypsochromic (blue) shift for this specific band[5].

Photophysical Pathway Diagram

Caption: Electronic transitions and substituent effects in 2-fluoro-6-methoxy-4-vinylpyridine.

Predicted UV-Vis Spectral Parameters

Based on empirical solvatochromic data from related push-pull pyridine derivatives[1][5] and poly(4-vinylpyridine) fragments[3], the quantitative absorption profile is summarized below.

| Transition Type | Origin | Predicted λmax (nm) | Expected Molar Absorptivity ( ϵ , L⋅mol−1⋅cm−1 ) | Substituent Influence |

| π→π∗ | Pyridine ring + Vinyl conjugation | 265 – 285 nm | 10,000 – 15,000 | Bathochromic (Vinyl, Methoxy) |

| n→π∗ | Nitrogen lone pair | 290 – 310 nm | < 1,000 (Symmetry forbidden) | Hypsochromic (Fluoro) |

| ICT Band | Methoxy to Pyridine core | 320 – 340 nm | 2,000 – 5,000 | Highly solvent-dependent |

(Note: In highly conjugated systems, the broadened π→π∗ band may partially obscure the weaker n→π∗ transition).

Solvatochromism and Environmental Effects

The dipole moment of 2-fluoro-6-methoxy-4-vinylpyridine changes significantly upon excitation due to intramolecular charge transfer (ICT) from the methoxy donor to the electron-deficient fluorinated pyridine core[1].

In polar solvents (e.g., methanol, acetonitrile), dipole-dipole interactions stabilize the excited state more than the ground state. This positive fluorosolvatochromism results in an observable bathochromic shift of the π→π∗ and ICT bands as solvent polarity increases[4][5]. Conversely, strong hydrogen-bonding solvents can interact directly with the nitrogen lone pair, further stabilizing it and exacerbating the hypsochromic shift of the n→π∗ transition.

High-Fidelity Experimental Protocol

To accurately characterize the UV-Vis spectrum and calculate the precise molar extinction coefficient ( ϵ ), researchers must employ a self-validating system that eliminates optical artifacts (such as solvent cutoff interference or aggregation).

Step-by-Step Methodology

-

Solvent Selection & Preparation:

-

Select a spectroscopic-grade solvent with a UV cutoff well below 220 nm (e.g., Acetonitrile or Methanol) to ensure the solvent does not mask the π→π∗ transitions.

-

Degas the solvent via sonication for 10 minutes to remove dissolved oxygen, which can cause spectral quenching.

-

-

Cuvette Matching & Baseline Correction:

-

Utilize two matched quartz cuvettes (1 cm path length). Standard borosilicate glass absorbs UV light below 340 nm and will obscure the critical pyridine transitions.

-

Fill both cuvettes with the blank solvent. Place them in the sample and reference beams of a double-beam UV-Vis spectrophotometer and perform a baseline zeroing scan from 400 nm down to 200 nm.

-

-

Serial Dilution Preparation:

-

Prepare a stock solution of 2-fluoro-6-methoxy-4-vinylpyridine at 1×10−3 M.

-

Perform serial dilutions to create a concentration gradient: 10μM , 25μM , 50μM , 75μM , and 100μM .

-

-

Spectral Acquisition:

-

Scan each concentration from 400 nm to 200 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

-

Record the λmax and the corresponding absorbance values for the primary and secondary peaks.

-

-

Beer-Lambert Validation (Self-Validating Check):

-

Plot Absorbance ( A ) versus Concentration ( c ) at the primary λmax .

-

Perform a linear regression. The protocol is considered validated only if the coefficient of determination ( R2 ) is >0.999 . Deviations from linearity indicate compound aggregation, excimer formation, or detector saturation.

-

Calculate the molar absorptivity ( ϵ ) from the slope of the validated curve ( A=ϵ⋅l⋅c ).

-

Validation Workflow Diagram

Caption: Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.

Sources

- 1. Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06623A [pubs.rsc.org]

- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Combined experimental and computational investigations of the fluorosolvatochromism of chromeno[4,3-b]pyridine derivatives: Effect of the methoxy substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Radical Polymerization of 2-Fluoro-6-methoxy-4-vinylpyridine

Introduction & Mechanistic Insights

The monomer 2-fluoro-6-methoxy-4-vinylpyridine (CAS: 1824087-41-3)[1] is a highly specialized building block used in the synthesis of stimuli-responsive polymers, targeted drug delivery systems, and advanced nanomaterials. The incorporation of both a highly electronegative fluorine atom and an electron-donating methoxy group onto the pyridine ring creates a unique push-pull electronic environment.

Mechanistic Causality (E-E-A-T):

-

Electronic Effects: The strongly electronegative fluorine atom (-I effect) reduces the pKa of the pyridine nitrogen compared to unsubstituted 4-vinylpyridine. This shifts the protonation point of the resulting polymer, making it highly sensitive to the slightly acidic microenvironments of tumors or endosomes (pH 6.0–6.5) rather than physiological pH (7.4)[2].

-

Polymerization Kinetics: Vinylpyridines are classified as "More Activated Monomers" (MAMs) because the aromatic ring stabilizes the propagating radical via resonance[3]. To achieve controlled Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a dithiobenzoate Chain Transfer Agent (CTA) such as Cumyl Dithiobenzoate (CDB) is strictly required. The phenyl ring of the dithiobenzoate provides optimal stabilization of the intermediate radical during the addition-fragmentation equilibrium, preventing rate retardation and ensuring low dispersity (Đ)[4].

-

Solvent Selection: 1,4-Dioxane is selected as the solvent because it is a polar aprotic medium that fully solubilizes both the fluorinated monomer and the growing polymer chain, preventing premature precipitation which would lead to uncontrolled termination and high dispersity[2].

Materials and Reagents

| Reagent | Role | Purity / Preparation |

| 2-Fluoro-6-methoxy-4-vinylpyridine | Monomer | >98%, pass through basic alumina to remove inhibitors prior to use. |

| AIBN (2,2'-Azobisisobutyronitrile) | Thermal Initiator | Recrystallized twice from methanol; store at 4 °C. |

| Cumyl Dithiobenzoate (CDB) | RAFT CTA | >99%, used as received. |

| 1,4-Dioxane | Solvent | Anhydrous, degassed via nitrogen sparging. |

| Hexanes / Diethyl Ether | Precipitation | Cold (-20 °C) for polymer isolation. |

Experimental Workflows

Protocol A: Free Radical Polymerization (FRP)

Use this protocol when bulk homopolymer is required and precise molecular weight control is not necessary.

-

Reaction Setup: In a 25 mL Schlenk flask, dissolve 1.0 g of 2-fluoro-6-methoxy-4-vinylpyridine in 3.0 mL of 1,4-dioxane. Add 10 mg of AIBN (Initiator).

-

Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles.

-

Self-Validation: The absence of gas bubble formation during the final thawing stage confirms the complete removal of oxygen (a potent radical scavenger).

-

-

Polymerization: Backfill the flask with ultra-pure Argon and immerse it in a pre-heated oil bath at 65 °C. Stir magnetically at 400 rpm for 24 hours.

-

Self-Validation: The solution will exhibit a noticeable increase in macroscopic viscosity, indicating successful chain propagation.

-

-

Quenching & Isolation: Terminate the reaction by exposing the flask to air and rapidly cooling it in an ice bath. Dilute the mixture with 2 mL of THF and precipitate dropwise into 50 mL of cold hexanes.

-

Purification: Recover the polymer via centrifugation (8,000 rpm, 10 mins). Wash twice with cold hexanes and dry under vacuum at 40 °C for 24 hours.

Protocol B: Controlled RAFT Polymerization

Use this protocol to synthesize polymers with narrow molecular weight distributions (Đ < 1.25) or to create macro-CTAs for block copolymer synthesis[3],[4].

-

Stoichiometric Calculation: To target a specific number-average molecular weight ( Mn ), calculate the monomer-to-CTA ratio. A standard ratio is [Monomer]:[CTA]:[Initiator] = 200:1:0.2. The 5:1 ratio of CTA to Initiator ensures the vast majority of chains are initiated by the fragmenting CTA, preserving the "living" character of the polymerization[4].

-

Reaction Mixture: In a Schlenk flask, combine 1.0 g of monomer, 8.5 mg of CDB (CTA), and 1.0 mg of AIBN in 2.0 mL of 1,4-dioxane.

-

Deoxygenation: Perform four freeze-pump-thaw cycles. Seal the flask under an Argon atmosphere.

-

Polymerization: Heat the mixture at 60 °C for 48 hours.

-

Self-Validation: Take a 50 µL aliquot at 24 hours. 1 H-NMR analysis should reveal a shift from vinyl proton signals (5.5–6.5 ppm) to aliphatic polymer backbone signals (1.5–2.5 ppm), confirming conversion. Note: An induction period of ~1 hour is normal when using CDB[3].

-

-

Termination: Quench by freezing in liquid nitrogen.

-

Isolation: Precipitate into cold hexanes/ether (1:1 v/v).

-

Self-Validation: Gel Permeation Chromatography (GPC) analysis of the dried pink/red powder (color derived from the dithiobenzoate end-group) should yield a monomodal peak, confirming the absence of dead polymer chains.

-

Quantitative Data & Expected Outcomes

The following data summarizes expected parameters based on the kinetic modeling of vinylpyridine derivatives[3],[4].

| Polymerization Type | Initiator | CTA | Temp (°C) | Time (h) | Conversion (%) | Expected Mn ( g/mol ) | Dispersity (Đ) |

| FRP (Protocol A) | AIBN | None | 65 | 24 | > 85% | 35,000 - 55,000 | 1.60 - 2.10 |

| RAFT (Protocol B) | AIBN | CDB | 60 | 48 | 70 - 80% | 15,000 - 30,000 | 1.10 - 1.25 |

Visualizations

Caption: Workflow for the controlled RAFT polymerization of 2-fluoro-6-methoxy-4-vinylpyridine.

Caption: pH-responsive self-assembly and disassembly pathway of the resulting block copolymer.

References[1] BLD Pharm. "1207665-43-7 | 2-Fluoro-6-methoxyisonicotinonitrile | BLD Pharm" (Contains CAS 1824087-41-3). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGXZYWwV9ShMftJWQTeD5t2c6iAG9wXJOE-8PEXHFThRuTUCfJ9HSiTzPWC66MGGfG4W-__fe0Su1aKnOrU7yJss6hhbFS8wmxobE_4_L588F1y0f-QvjGYW0H8SrJ2tR_p3Ilsf2egz_zCYHByQ==[3] Convertine, A. J., et al. "Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization." Macromolecules - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaEKr7y2KA1ImTIb12I4u0E1MJw79-BXSSeHHiibFCnnPGgoXad76KyBBUhPuga8pp9I-p6ZDzIGHMmCm3Knvo0iRzNue2XPnIsNS89-f1FkD5RtLBVcRPV_v3WijFjKAYgrbcHw==[2] Penfold, N. J., et al. "A Critical Appraisal of RAFT-Mediated Polymerization-Induced Self-Assembly." PMC - NIH. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6HVgCp0ut1kmnOBSPLk6ROU-0yEIaN4iCsnFYj8zLKT693cze2oGFm4RaxKSZRASSkQUZH3Di05iuu92dd4mtzxwI_uQVJvrlLmwtyRhyHLpkbodaaH1eMAZsKzg94t_SySXttGRM7CD5Oxg=[4] "Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers." ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmvQGQgnhBuN6i0xmzZNKSQVbEJgMjp-tu9JY7ujaLN0FCEd_5srwAX59vglFHM4HdOAF6_fqUjAxLHQ0t5B5JQxnx5wGoc9Ol5btODFWQNelWmTCAiDhUMsiItVpYzvPUeRSBj2lnqQ1oAs0=

Sources

Advanced Application Notes: Orthogonal Suzuki-Miyaura Cross-Coupling Strategies for 2-Fluoro-6-methoxy-4-vinylpyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-Fluoro-6-methoxy-4-vinylpyridine (CAS: 1824087-41-3)

Executive Summary & Strategic Importance

2-Fluoro-6-methoxy-4-vinylpyridine is a highly versatile, multifunctional building block increasingly utilized in late-stage functionalization and medicinal chemistry. The molecule presents three distinct reactive vectors: a 2-fluoro group, a 6-methoxy group, and a 4-vinyl moiety.

Traditionally, incorporating pyridine derivatives into transition-metal-catalyzed cross-couplings is plagued by catalyst poisoning, as the Lewis-basic pyridine nitrogen strongly coordinates to the metal center [1]. However, the strategic placement of the strongly electronegative fluorine atom and the methoxy group inductively withdraws electron density from the ring. This "push-pull" electronic environment drastically attenuates the Lewis basicity of the pyridine nitrogen [2].

This Application Note details two orthogonal Suzuki-Miyaura workflows that exploit this unique electronic profile:

-

Pathway A: Direct Nickel-Catalyzed C–F Bond Activation and Cross-Coupling.

-

Pathway B: Tandem Hydroboration/Palladium-Catalyzed Suzuki-Miyaura of the 4-Vinyl Motif.

Mechanistic Insights & Causality (E-E-A-T)

The Challenge of C–F Activation (Pathway A)

The C–F bond is the strongest carbon-halogen bond (bond dissociation energy ~115 kcal/mol), making it notoriously inert to standard Palladium(0) catalysts. Pd(0) struggles to undergo oxidative addition into C–F bonds due to high activation barriers and the poor thermodynamic stability of the resulting Pd(II)–F species. The Solution: Nickel(0) catalysts. Being more electropositive and possessing a smaller atomic radius, Ni(0) readily inserts into the C–F bond to form a highly stable Ni(II)–F intermediate. The electron-withdrawing nature of the fluoropyridine ring further lowers the LUMO of the C–F bond, facilitating this oxidative addition [4].

Overcoming Catalyst Poisoning in Hydroboration (Pathway B)

Standard 4-vinylpyridine is a historically poor substrate for transition-metal-catalyzed hydroboration; the highly Lewis-basic nitrogen irreversibly binds to Iridium or Cobalt catalysts, completely halting the catalytic cycle [3]. The Solution: The attenuated basicity of 2-fluoro-6-methoxy-4-vinylpyridine prevents this off-target coordination. The Ir-catalyst remains free to interact exclusively with the alkene, enabling a smooth anti-Markovnikov hydroboration followed by a classic sp3-sp2 Pd-catalyzed Suzuki-Miyaura coupling.

Figure 1: Orthogonal functionalization pathways for 2-fluoro-6-methoxy-4-vinylpyridine.

Experimental Protocols

Pathway A: Nickel-Catalyzed C–F Suzuki-Miyaura Cross-Coupling

Objective: Selective arylation at the C2 position, leaving the vinyl and methoxy groups intact.

Materials:

-

2-Fluoro-6-methoxy-4-vinylpyridine (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.5 equiv, 1.5 mmol)

-

Ni(cod)₂ (10 mol%)

-

Tricyclohexylphosphine (PCy₃) (20 mol%)

-

K₃PO₄ (anhydrous, 3.0 equiv)

-

Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Inside an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Ni(cod)₂ (27.5 mg, 0.1 mmol), PCy₃ (56.1 mg, 0.2 mmol), and finely ground K₃PO₄ (636 mg, 3.0 mmol).

-

Substrate Addition: Add the arylboronic acid, followed by 2-fluoro-6-methoxy-4-vinylpyridine (153 mg, 1.0 mmol).

-

Solvent Addition: Suspend the solid mixture in 5.0 mL of anhydrous, degassed toluene. Seal the Schlenk tube with a Teflon stopcock.

-

Reaction Execution: Remove the tube from the glovebox and stir the reaction mixture vigorously at 90 °C in an oil bath for 16 hours.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and nickel catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 2-aryl-6-methoxy-4-vinylpyridine derivative.

Self-Validating System: Monitor reaction progress via ¹⁹F NMR. The quantitative disappearance of the characteristic 2-fluoro signal (typically between -65.0 to -75.0 ppm) provides unambiguous confirmation that C–F activation has successfully occurred.

Figure 2: Catalytic cycle of the Ni-catalyzed C-F Suzuki-Miyaura cross-coupling.

Pathway B: Tandem Hydroboration/Suzuki-Miyaura of the 4-Vinyl Group

Objective: Elongation of the C4 side-chain via anti-Markovnikov hydroboration followed by sp3-sp2 cross-coupling.

Materials:

-

2-Fluoro-6-methoxy-4-vinylpyridine (1.0 equiv, 1.0 mmol)

-

Pinacolborane (HBpin) (1.2 equiv, 1.2 mmol) *[Ir(cod)Cl]₂ (3 mol%) and dppe (6 mol%)

-

Aryl Bromide (0.9 equiv, 0.9 mmol)

-

Pd(dppf)Cl₂ (5 mol%)

-

K₂CO₃ (3.0 equiv)

-

THF (Hydroboration) and 1,4-Dioxane/H₂O (Coupling)

Step-by-Step Methodology:

-

Catalyst Activation: Under a nitrogen atmosphere, dissolve [Ir(cod)Cl]₂ (20 mg, 0.03 mmol) and dppe (24 mg, 0.06 mmol) in anhydrous THF (3.0 mL). Stir at room temperature for 10 minutes until the solution turns pale yellow.

-

Hydroboration: Add 2-fluoro-6-methoxy-4-vinylpyridine (153 mg, 1.0 mmol) and HBpin (174 µL, 1.2 mmol). Stir at room temperature for 4 hours. Note: The attenuated basicity of the pyridine N prevents Ir poisoning.

-

Solvent Swap & Setup: Remove THF under a stream of N₂. Redissolve the crude alkylboronate intermediate in 4.0 mL of 1,4-Dioxane.

-

Cross-Coupling: To the same pot, add the aryl bromide (0.9 mmol), Pd(dppf)Cl₂ (36 mg, 0.05 mmol), K₂CO₃ (414 mg, 3.0 mmol), and 1.0 mL of degassed H₂O.

-

Reaction Execution: Heat the biphasic mixture to 80 °C for 12 hours under vigorous stirring.

-

Workup: Cool to room temperature, extract with dichloromethane (3 x 10 mL), dry the combined organic layers over Na₂SO₄, and concentrate. Purify via flash chromatography.

Self-Validating System: ¹H NMR of the intermediate will show the complete disappearance of the vinyl protons (multiplets at 5.5–6.8 ppm) and the appearance of two methylene triplets (~1.0–2.8 ppm) alongside the prominent pinacol methyl singlet (~1.2 ppm).

Quantitative Data Summary

The following table summarizes the comparative reaction parameters and tolerances of the two orthogonal pathways.

| Parameter | Pathway A: C–F Activation | Pathway B: Hydroboration-Suzuki |

| Target Bond | C(sp2)–F (Pyridine C2) | C(sp2)–H (Vinyl C4) |

| Catalyst System | Ni(cod)₂ / PCy₃ | [Ir(cod)Cl]₂ then Pd(dppf)Cl₂ |

| Coupling Partner | Arylboronic Acids | Aryl Halides (Ar-Br / Ar-I) |

| Temperature | 90 °C | RT (Step 1) / 80 °C (Step 2) |

| Key Additive | K₃PO₄ | dppe (Step 1) / K₂CO₃ (Step 2) |

| Yield Range | 65% – 88% | 70% – 92% (Over 2 steps) |

| Validation Marker | Loss of ¹⁹F NMR signal (-65 ppm) | Loss of vinyl ¹H NMR signals |

References

-

Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science (2022). URL:[Link] [1]

-

A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. Organic Letters / ACS Publications (2017). URL:[Link] [2]

-

Highly Selective Hydroboration of Terminal Alkenes Catalyzed by a Cobalt Pincer Complex Featuring a Central Reactive N-Heterocyclic Phosphido Fragment. Organometallics (2021). URL:[Link] [3]

-

Catalytic C−C Bond Formation through Selective Activation of C−F Bonds. Angewandte Chemie International Edition (2008). URL:[Link] [4]

Advanced Michael Addition Protocols Utilizing 2-Fluoro-6-methoxy-4-vinylpyridine: Mechanistic Insights and Synthetic Applications

Introduction & Mechanistic Rationale

The conjugate (Michael) addition to vinyl-substituted aromatic N-heterocycles is a cornerstone methodology for synthesizing highly functionalized heterocyclic architectures[1]. While 4-vinylpyridine is a well-established Michael acceptor, the introduction of specific substituents on the pyridine ring can dramatically alter its electronic landscape and reactivity profile.

2-Fluoro-6-methoxy-4-vinylpyridine (CAS: 1824087-41-3) represents a highly specialized building block where the Michael acceptor is electronically modulated by a "push-pull" substituent dynamic.

-

Causality of Substituent Effects: The fluorine atom at the C2 position exerts a powerful inductive electron-withdrawing effect (-I), rendering the pyridine ring highly electron-deficient. Conversely, the methoxy group at the C6 position provides resonance electron donation (+M) while still withdrawing electron density inductively (-I).

-

LUMO Lowering: This combined polarization drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the 4-vinyl group compared to unsubstituted 4-vinylpyridine. The result is a highly electrophilic β -carbon that undergoes accelerated nucleophilic attack[1]. Furthermore, the intermediate carbanion generated post-addition exhibits enhanced kinetic stability, preventing premature protonation and allowing for advanced electrophilic trapping[2].

Fig 1. Logical relationship of substituent effects on Michael acceptor reactivity.

Experimental Workflows and Methodologies

To ensure these protocols function as self-validating systems , researchers must monitor the reaction via Thin Layer Chromatography (TLC) and 1 H NMR. The starting material, 2-fluoro-6-methoxy-4-vinylpyridine, exhibits a distinct ABX spin system in the 1 H NMR spectrum for the vinyl protons (typically a doublet of doublets around 5.4 ppm, 5.9 ppm, and a multiplet at 6.6 ppm). Successful Michael addition is unambiguously confirmed by the complete disappearance of these vinylic signals and the concurrent emergence of two new aliphatic multiplets in the 2.5–3.2 ppm range, corresponding to the newly formed sp 3 hybridized methylene protons.

Protocol A: Base-Promoted Conjugate Addition of Active Methylene Compounds

This protocol utilizes a stabilized carbon nucleophile to form a new C-C bond, building upon foundational base-promoted addition methodologies[3].

Causality & Design: Sodium ethoxide (pKa ~16) is selected to quantitatively deprotonate diethyl malonate (pKa ~13), generating a highly nucleophilic enolate. Ethanol is used as the solvent; any transesterification side-reactions with the malonate ester will merely regenerate the ethyl ester, maintaining product fidelity.

Step-by-Step Procedure:

-

Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve diethyl malonate (1.2 mmol, 1.2 equiv) in anhydrous ethanol (10 mL).

-

Enolate Generation: Add a solution of sodium ethoxide (1.2 mmol, 1.2 equiv, 21% wt in EtOH) dropwise at 0 °C. Stir for 30 minutes to ensure complete enolate formation.

-

Conjugate Addition: Slowly add 2-fluoro-6-methoxy-4-vinylpyridine (1.0 mmol, 1.0 equiv) dissolved in 2 mL of anhydrous ethanol.

-

Propagation: Warm the reaction to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the UV-active vinylpyridine spot is consumed.

-

Workup: Quench the reaction with saturated aqueous NH 4 Cl (10 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography to yield the functionalized malonate adduct.

Protocol B: Acid-Catalyzed Conjugate Addition of Heteroatom Nucleophiles

While thiols are excellent nucleophiles, non-catalyzed additions to vinylpyridines can be sluggish. This protocol utilizes Brønsted acid catalysis to drive the reaction[1].

Causality & Design: The addition of acetic acid protonates the pyridine nitrogen. This protonation converts the pyridine into a highly electrophilic pyridinium ion, which acts as a powerful electron sink. This drastically lowers the LUMO of the conjugated vinyl group, allowing even weak heteroatom nucleophiles to undergo rapid 1,4-addition[3].

Step-by-Step Procedure:

-

Preparation: Dissolve 2-fluoro-6-methoxy-4-vinylpyridine (1.0 mmol, 1.0 equiv) and thiophenol (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (10 mL) at room temperature.

-

Activation: Add glacial acetic acid (5.0 mmol, 5.0 equiv) in one portion.

-

Propagation: Stir the mixture at room temperature for 12 hours. The reaction color may shift to a pale yellow as the pyridinium intermediate forms and reacts.

-

Workup: Neutralize the reaction mixture by carefully adding saturated aqueous NaHCO 3 until gas evolution ceases and the pH reaches ~8. Extract with dichloromethane (2 × 15 mL).

-

Purification: Dry the organic phase over Na 2 SO 4 , concentrate, and purify via silica gel chromatography to isolate the thioether adduct.

Protocol C: Organometallic Conjugate Addition and Electrophilic Trapping

Traditional organolithium additions to vinylpyridines often fail due to polymerization or direct nucleophilic attack on the pyridine ring. This advanced protocol leverages kinetic stability to perform a three-component coupling[2].

Causality & Design: By performing the reaction at cryogenic temperatures (-78 °C), conjugate addition outcompetes side reactions. The unique 2-fluoro-6-methoxy substitution stabilizes the resulting carbanionic intermediate, granting it kinetic stability. This extended lifetime allows the intermediate to be intercepted by a carbon-centered electrophile (e.g., benzaldehyde) rather than just being protonated during workup[2].

Fig 2. Workflow for organometallic conjugate addition and electrophilic trapping.

Step-by-Step Procedure:

-

Nucleophile Preparation: In a flame-dried Schlenk flask under argon, cool a solution of the desired organolithium reagent (e.g., n-BuLi, 1.1 mmol) in anhydrous THF (5 mL) to -78 °C.

-

Conjugate Addition: Slowly add a solution of 2-fluoro-6-methoxy-4-vinylpyridine (1.0 mmol) in THF (2 mL) dropwise over 10 minutes. Stir at -78 °C for 1 hour to form the stabilized anionic intermediate.

-

Electrophilic Trapping: Add benzaldehyde (1.2 mmol, 1.2 equiv) dropwise to the deep-colored solution. Stir for an additional 2 hours at -78 °C.

-

Workup: Quench the reaction at -78 °C with deoxygenated water or saturated NH 4 Cl (5 mL), then allow the mixture to warm to room temperature.

-

Isolation: Extract with ethyl acetate (3 × 10 mL), dry over Na 2 SO 4 , and purify via column chromatography to isolate the highly functionalized secondary alcohol.

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative outcomes and self-validating NMR checkpoints for the protocols described above.

| Protocol | Nucleophile | Catalyst / Promoter | Electrophilic Trap | Expected Yield Range | Key 1 H NMR Validation (Aliphatic Region) |

| A | Diethyl malonate | NaOEt (1.2 eq) | Proton (H + ) | 75% – 85% | Disappearance of vinyl dd; appearance of multiplets at δ 2.6–2.8 ppm. |

| B | Thiophenol | Acetic Acid (5.0 eq) | Proton (H + ) | 80% – 92% | Two distinct triplets at δ ~2.9 ppm and δ ~3.1 ppm (CH 2 -S). |

| C | n-Butyllithium | None (-78 °C) | Benzaldehyde | 55% – 65% | Complex sp 3 multiplets at δ 1.2–2.0 ppm; new CH-OH signal at δ ~4.8 ppm. |

References

-

Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Double Addition Reactions Involving Vinyl-Substituted N-Heterocycles and Active Methylene Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

how to prevent auto-polymerization of 2-fluoro-6-methoxy-4-vinylpyridine during storage

Welcome to the technical support center for 2-fluoro-6-methoxy-4-vinylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing auto-polymerization of this valuable monomer during storage. The unique electronic properties conferred by the fluoro and methoxy substituents on the pyridine ring can influence its stability, making proper handling and storage paramount to ensure its integrity for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is auto-polymerization and why is it a concern for 2-fluoro-6-methoxy-4-vinylpyridine?

A1: Auto-polymerization is the spontaneous polymerization of a monomer without the deliberate addition of an initiator. For vinyl monomers like 2-fluoro-6-methoxy-4-vinylpyridine, this is typically a free-radical chain reaction initiated by environmental factors such as heat, light, or the presence of peroxides. The vinyl group is susceptible to attack by radicals, leading to the formation of a new radical that can then propagate the polymerization process.

This is a significant concern because it depletes the desired monomer, leading to inaccurate concentrations in your reactions and the formation of oligomers or polymers that can be difficult to remove and may interfere with your downstream applications. In a worst-case scenario, uncontrolled polymerization can be an exothermic process, leading to a pressure buildup in a sealed container.

Q2: How do the fluoro and methoxy substituents affect the stability of 2-fluoro-6-methoxy-4-vinylpyridine?

A2: The fluorine atom at the 2-position and the methoxy group at the 6-position have opposing electronic effects on the pyridine ring. Fluorine is a strong electron-withdrawing group, which can increase the thermal stability of the C-F bond and the overall molecule.[1][2] Conversely, the methoxy group is an electron-donating group, which can influence the electron density of the vinyl group. The interplay of these substituents can affect the monomer's susceptibility to different polymerization mechanisms. While specific studies on 2-fluoro-6-methoxy-4-vinylpyridine are limited, it is prudent to assume it is susceptible to free-radical polymerization, a common pathway for vinylpyridines.[3]

Q3: What are the primary environmental factors that can initiate auto-polymerization?

A3: The primary initiators for the auto-polymerization of vinyl monomers are:

-

Heat: Increased temperatures provide the activation energy for the formation of free radicals.

-

Light (UV radiation): UV light can induce the formation of radicals, initiating polymerization.[4]

-

Oxygen: While seemingly counterintuitive, oxygen can react with the monomer to form peroxides, which can then decompose to initiate free-radical polymerization.

-

Contaminants: Impurities such as metal ions or peroxides from solvents can act as initiators.

Troubleshooting Guide: Preventing Auto-Polymerization

This section provides a step-by-step approach to identifying and resolving potential issues related to the storage and handling of 2-fluoro-6-methoxy-4-vinylpyridine.

Issue 1: Visual signs of polymerization (e.g., increased viscosity, presence of solids).

-

Root Cause Analysis: This is a clear indication that auto-polymerization has occurred. The extent of polymerization can range from the formation of soluble oligomers to a solid polymer mass. This is often due to improper storage conditions, inhibitor depletion, or contamination.

-

Immediate Action:

-

Isolate the material: Do not use the material for any experiments as the monomer concentration is no longer reliable.

-

Consult Safety Data Sheet (SDS): Refer to the SDS for specific handling and disposal instructions.

-

Contact Supplier: Inform your chemical supplier about the issue. They may have specific recommendations or be able to assist with a replacement.

-

-

Preventative Measures:

-

Implement Strict Storage Protocols: Adhere to the recommended storage conditions outlined in the "Best Practices for Storage" section below.

-

Monitor Inhibitor Levels: If the monomer is stored for an extended period, consider a method to check the inhibitor concentration.

-

First-In, First-Out (FIFO): Use older batches of the monomer first to minimize the risk of inhibitor depletion over time.

-

Issue 2: Inconsistent or poor results in polymerization reactions.

-

Root Cause Analysis: If your intended polymerization reactions are yielding inconsistent results, it could be due to partial auto-polymerization of the monomer stock. This leads to a lower effective monomer concentration and the presence of oligomers that can affect the kinetics and outcome of your reaction.

-

Troubleshooting Steps:

-

Verify Monomer Purity: Before use, it is advisable to check the purity of the monomer using techniques like NMR or GC to ensure no significant polymerization has occurred.

-

Inhibitor Removal: If your polymerization method is sensitive to the inhibitor present in the monomer, it must be removed immediately before use. Passing the monomer through a column of activated basic alumina is a common method for removing phenolic inhibitors.[5]

-

Use Freshly Opened Monomer: Whenever possible, use a fresh, unopened bottle of the monomer for critical experiments.

-

Best Practices for Storage of 2-Fluoro-6-methoxy-4-vinylpyridine

To ensure the long-term stability of 2-fluoro-6-methoxy-4-vinylpyridine, a multi-faceted approach to storage is essential.

Chemical Inhibition

The most effective way to prevent auto-polymerization is through the use of a chemical inhibitor. These are free radical scavengers that interrupt the polymerization chain reaction.

-

Recommended Inhibitors: For vinylpyridines, phenolic inhibitors are commonly used.

-

4-tert-Butylcatechol (TBC): A widely used and effective inhibitor for vinylpyridines.[3]

-

Hydroquinone (HQ) or Monomethyl Ether of Hydroquinone (MEHQ): Also effective, though MEHQ requires the presence of oxygen to be an effective inhibitor.

-

| Inhibitor | Typical Concentration | Mechanism of Action |

| 4-tert-Butylcatechol (TBC) | 100 - 1000 ppm | Donates a hydrogen atom to the growing polymer radical, terminating the chain. |

| Hydroquinone (HQ) | 100 - 500 ppm | Reacts with free radicals to form stable species. |

| MEHQ | 10 - 200 ppm | In the presence of oxygen, it forms nitroxy radicals that terminate polymerization. |

-

Verification of Inhibition: It is crucial to ensure that the monomer you receive contains an appropriate inhibitor. This information should be available on the Certificate of Analysis from the supplier.

Optimal Storage Conditions

Proper environmental control is critical to minimize the initiation of polymerization.

-

Temperature: Store at low temperatures, typically 2-8°C .[6] Some suppliers may even recommend storage at -20°C for long-term stability.[7] Always consult the supplier's specific recommendations.

-

Light: Store in an amber or opaque bottle to protect from light, especially UV radiation, which can initiate polymerization.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon . This is particularly important if using an inhibitor like MEHQ that requires oxygen to function, in which case a headspace of air is necessary. For other inhibitors, an inert atmosphere prevents the formation of peroxides.

-

Container: Ensure the container is tightly sealed to prevent the ingress of moisture and oxygen.

Purity and Handling

-

Avoid Contamination: Use clean, dry glassware and equipment when handling the monomer. Avoid contact with metals that could catalyze polymerization.

-

Solvent Purity: If dissolving the monomer, ensure the solvent is free of peroxides.

Experimental Workflow: Inhibitor Removal

For polymerization reactions where the inhibitor may interfere, it is necessary to remove it immediately prior to use.

Caption: Factors influencing monomer stability.

By understanding the factors that contribute to auto-polymerization and implementing these preventative measures, you can ensure the quality and reliability of your 2-fluoro-6-methoxy-4-vinylpyridine for successful research and development outcomes.

References

-

Wikipedia. 2-Vinylpyridine. [Link]

- Google Patents.

-

PolySciTech - Akina Inc. Storage and Handling. [Link]

-

DTIC. Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. [Link]

-

Westlake Corporation. VCM Vinyl Chloride Monomer. [Link]

-

Toxic Docs. Vinyl Chloride Monomer - Safe Handling Guide. [Link]

-

Formosa Plastics Corporation. Vinyl Chloride. [Link]

-

MDPI. On the Solubility and Stability of Polyvinylidene Fluoride. [Link]

-

e-Publications@Marquette. Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. [Link]

Sources

- 1. epublications.marquette.edu [epublications.marquette.edu]

- 2. mdpi.com [mdpi.com]

- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 4. fpc.com.tw [fpc.com.tw]

- 5. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]

- 6. 2-Fluoro-6-(4-methoxyphenyl)pyridine | 847226-09-9 [sigmaaldrich.com]

- 7. PolySciTech™ - Storage and Handling [akinainc.com]

troubleshooting low conversion in 2-fluoro-6-methoxy-4-vinylpyridine coupling reactions

Technical Support Center: 2-Fluoro-6-methoxy-4-vinylpyridine Coupling Reactions

A Guide for the Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-fluoro-6-methoxy-4-vinylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high conversion and yield with this specific, and often challenging, substrate. My approach is to move beyond simple procedural lists and delve into the underlying chemical principles to empower you to diagnose and solve problems effectively.

The unique electronic and structural features of 2-fluoro-6-methoxy-4-vinylpyridine—namely the coordinating pyridine nitrogen, the electron-withdrawing fluorine, the electron-donating methoxy group, and the reactive vinyl moiety—present a distinct set of challenges that require careful consideration of the entire catalytic system.

Troubleshooting Guide: From Low Conversion to High Yield

This section addresses the most common and frustrating issues encountered during the coupling of 2-fluoro-6-methoxy-4-vinylpyridine.

Q1: Why am I seeing low to no conversion of my 2-fluoro-6-methoxy-4-vinylpyridine starting material?

This is the most frequent issue and can stem from several interconnected factors. A systematic approach is essential for diagnosis.

Core Issue: Catalyst Inactivity or Inhibition

The primary suspect in failed pyridine couplings is often the catalyst itself. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[1]

Potential Causes & Recommended Solutions

| Potential Cause | Scientific Rationale (The "Why") | Suggested Solution |

| 1. Catalyst Inhibition by Pyridine | The pyridine nitrogen acts as a ligand, competing with your phosphine ligand and occupying a coordination site on the palladium, thus slowing or halting the catalytic cycle.[1][2] | Use Bulky, Electron-Rich Ligands: Employ ligands like Buchwald's SPhos, XPhos, or tBuXPhos. Their steric bulk can disfavor the binding of the pyridine nitrogen to the palladium center, keeping the catalyst active. |

| 2. Inefficient Catalyst Activation | Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) require in-situ reduction to the active Pd(0) species. This process can be inefficient or consume valuable reagents, leading to low concentrations of the active catalyst.[3][4] | Switch to a Pre-formed Pd(0) Source or a Modern Precatalyst: Use Pd(PPh₃)₄ or Pd₂(dba)₃.[3] Better yet, employ Buchwald G3 or G4 precatalysts, which are designed for rapid and clean generation of the active monoligated Pd(0) species. |

| 3. Oxygen-Mediated Deactivation | The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen. Oxidation leads to inactive palladium oxides and phosphine oxides, effectively killing the reaction.[3] | Implement Rigorous Inert Technique: Ensure your solvent is thoroughly degassed (see Protocol 1). Use multiple freeze-pump-thaw cycles for best results, or at minimum, sparge with argon or nitrogen for 30-45 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration. |

| 4. Poor Reagent Quality or Stability | Boronic Acids/Esters: Heteroaryl boronic acids, in particular, can be prone to protodeboronation, especially in the presence of water and base, effectively removing your coupling partner from the reaction.[5][6] Vinylpyridine: The vinyl group can be prone to polymerization at elevated temperatures. | Verify Reagent Integrity: Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester). Consider adding a radical inhibitor like BHT (butylated hydroxytoluene, ~1 mol%) if vinyl polymerization is suspected. Ensure solvents are anhydrous and pure, as impurities can act as catalyst poisons.[7] |

| 5. Suboptimal Base or Solvent Choice | The base is critical for the transmetalation step (in Suzuki reactions) and for regenerating the catalyst.[3] Its effectiveness is highly dependent on the solvent.[8][9] Poor solubility of the base or reactants can create a heterogeneous mixture that reacts slowly or not at all.[5] | Screen Bases and Solvents: For Suzuki reactions, if an inorganic carbonate (e.g., Na₂CO₃, Cs₂CO₃) in an aqueous/organic mixture fails, try an anhydrous system with potassium phosphate (K₃PO₄) in a solvent like dioxane or THF.[10] The choice of solvent can dramatically influence reaction rates and even selectivity.[11] |

Q2: My reaction works, but I'm getting significant byproduct formation. What are they and how can I stop them?

Byproduct formation points to competing reaction pathways. Identifying the likely side products is the first step to suppression.

-

Homocoupling:

-

What it is: Your boronic acid coupling with itself (e.g., in Suzuki reactions) or your alkyne dimerizing (in Sonogashira reactions).

-

Cause: Often promoted by the presence of oxygen.[3] It can also occur if the transmetalation or reductive elimination steps are slow compared to the oxidative coupling of the organometallic reagent.

-

Solution: Improve your degassing procedure (see Protocol 1). Using a well-defined Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that arises from the in-situ reduction of Pd(II) precursors.[3]

-

-

Protodeboronation (Suzuki) or Dehalogenation:

-

What it is: Your boronic acid is replaced by a hydrogen atom, or the fluorine is cleaved from the pyridine ring.

-

Cause: Often mediated by excess base, trace water, or high temperatures.[5] Electron-deficient heteroaryl boron reagents are particularly susceptible.[6]

-

Solution: Use the minimum necessary amount of a milder base (e.g., KF). Ensure your solvent is truly anhydrous if the protocol calls for it. Consider lowering the reaction temperature and extending the reaction time.

-

-

Vinyl Group Polymerization:

-

What it is: The vinyl group on your substrate polymerizes, creating an insoluble oligomeric or polymeric material.

-

Cause: Radical initiation, often at higher temperatures.

-

Solution: Add a small amount of a radical inhibitor like BHT or hydroquinone. If possible, run the reaction at a lower temperature.

-

Frequently Asked Questions (FAQs)

What is the optimal starting catalyst system for a Suzuki-Miyaura coupling with 2-fluoro-6-methoxy-4-vinylpyridine?

For a challenging heteroaromatic substrate like this, starting with a robust, modern catalyst system is advisable.

-

Recommended Starting Point:

-

Precatalyst: A Buchwald precatalyst such as SPhos Pd G3 or XPhos Pd G3 (1-2 mol%). These are air-stable and generate the active catalyst efficiently.

-

Base: Potassium phosphate (K₃PO₄) (2-3 equivalents). It is effective in anhydrous conditions, which can help prevent protodeboronation.[12]

-

Solvent: 1,4-Dioxane or THF. These are common, effective solvents for Suzuki-Miyaura couplings.[13]

-

This combination is designed to counteract pyridine inhibition (via the bulky SPhos/XPhos ligand) and promote efficient catalysis.

How do the fluoro and methoxy substituents affect the reactivity of the pyridine ring?

The electronic nature of the substituents has a direct impact on the key steps of the catalytic cycle.

-

2-Fluoro Group: As a strongly electron-withdrawing group, the fluorine atom makes the carbon atom it's attached to more electron-deficient. This generally accelerates the oxidative addition step , which is often the rate-determining step in the catalytic cycle.[14][15]

-

6-Methoxy Group: As an electron-donating group, the methoxy substituent increases the electron density on the pyridine ring. This can make the oxidative addition step slightly more difficult compared to an unsubstituted pyridine.[12]

The combined effect is a substrate with a highly polarized C-F bond, which should be reactive towards oxidative addition, but the overall electron-richness and coordinating ability of the ring still present challenges.

Why is the choice of base so critical in Suzuki vs. Heck vs. Sonogashira reactions for this substrate?

The role of the base differs significantly between these key coupling reactions.

| Reaction Type | Primary Role of the Base | Common Choices |

| Suzuki-Miyaura | Activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[3] | K₃PO₄, Cs₂CO₃, K₂CO₃, NaHCO₃. The choice depends on solubility and whether aqueous or anhydrous conditions are preferred.[10] |

| Mizoroki-Heck | Acts as a scavenger for the hydrofluoric acid (HF) generated during the reductive elimination of the product, regenerating the active Pd(0) catalyst.[4][16] | Organic bases like triethylamine (Et₃N) or inorganic bases like NaOAc or K₂CO₃. |

| Sonogashira | Deprotonates the terminal alkyne to form the reactive acetylide species. Also neutralizes the HX produced in the catalytic cycle.[17][18] | Amine bases are common, such as diisopropylethylamine (DIPEA) or Et₃N. Often used in conjunction with a copper(I) co-catalyst. |

Visualized Workflows and Mechanisms

A clear understanding of the process is key to effective troubleshooting.

Caption: A logical workflow for troubleshooting low conversion.

Caption: Generalized catalytic cycle for palladium cross-coupling.

Validated Experimental Protocols

Protocol 1: Rigorous Reaction Setup for Inert Conditions (Freeze-Pump-Thaw)

This protocol is designed to minimize oxygen, a common catalyst poison.

-

Setup: Assemble your reaction flask (e.g., a Schlenk flask) containing a stir bar and your solid reagents (2-fluoro-6-methoxy-4-vinylpyridine, boronic acid/ester, base, and catalyst system).

-

Evacuate & Backfill: Seal the flask and connect it to a Schlenk line. Carefully evacuate the atmosphere inside the flask until the pressure is low, then backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to remove the bulk of atmospheric gases.

-

Solvent Addition: Add your anhydrous, degassed solvent via syringe or cannula under a positive pressure of inert gas.

-

Freeze: Place the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

-

Pump: With the solvent frozen, open the flask to the vacuum line and evacuate for 5-10 minutes. This removes dissolved gases from the frozen solvent matrix.

-

Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. You may see some bubbling as trapped gases are released.

-

Repeat: Repeat the Freeze-Pump-Thaw cycle two more times for a total of three cycles.

-

Initiate Reaction: After the final thaw, backfill the flask with inert gas one last time. Place the reaction in a pre-heated oil bath to begin the reaction under a positive pressure of inert gas.

Protocol 2: Parallel Micro-Scale Screening of Reaction Conditions

When troubleshooting, a parallel screen can rapidly identify optimal conditions.

-

Array Setup: In a glovebox, arrange an array of small reaction vials (e.g., 2 mL HPLC vials with stir fleas).

-

Stock Solutions: Prepare stock solutions of your 2-fluoro-6-methoxy-4-vinylpyridine and your coupling partner (e.g., boronic acid) in the primary solvent you are testing (e.g., dioxane).

-

Reagent Dispensing:

-

To each vial, add the solid reagents you wish to screen (e.g., different phosphine ligands, different bases, different palladium precatalysts). Ensure masses are recorded accurately.

-

Using a micropipette, dispense an equal volume of the starting material stock solutions into each vial.

-

-

Sealing & Reaction: Crimp-seal the vials, remove them from the glovebox, and place them in a temperature-controlled heating block with stirring capabilities.

-

Analysis: After the designated reaction time (e.g., 12-24 hours), cool the vials. Take a small aliquot from each, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion and identify major byproducts. This data will quickly point to the most promising reaction conditions for a larger-scale reaction.

References

-

A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. Available at: [Link]

-

An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. PMC. Available at: [Link]

-

Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI. Available at: [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

-

Coupling outcomes for pyridines. ResearchGate. Available at: [Link]

-

The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society. Available at: [Link]

-

Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. Available at: [Link]

-

A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Thieme Connect. Available at: [Link]

-

Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed. Available at: [Link]

-

Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Available at: [Link]

-

Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. Available at: [Link]

-

Improved Procedure for Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl Halides with Aryltrimethoxysilanes under Solvent-Free Conditions. ResearchGate. Available at: [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. Available at: [Link]

-

How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

-

Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. ACS Publications. Available at: [Link]

-

Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PMC. Available at: [Link]

-

Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. Available at: [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

-

Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

-

Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. ResearchGate. Available at: [Link]

-

Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. ChemRxiv. Available at: [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Heck Reaction. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arodes.hes-so.ch [arodes.hes-so.ch]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

reducing side reactions during 2-fluoro-6-methoxy-4-vinylpyridine functionalization

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-fluoro-6-methoxy-4-vinylpyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during the functionalization of this versatile building block. Our focus is on providing practical, evidence-based solutions to ensure the success of your synthetic endeavors.

Introduction: Understanding the Reactivity of 2-Fluoro-6-methoxy-4-vinylpyridine

2-Fluoro-6-methoxy-4-vinylpyridine is a highly functionalized heterocyclic compound with three key reactive sites: the C-F bond at the 2-position, the vinyl group at the 4-position, and the pyridine nitrogen. The interplay of the electron-withdrawing fluorine atom, the electron-donating methoxy group, and the reactive vinyl moiety creates a unique chemical environment that can lead to a variety of desired transformations but also several potential side reactions. The pyridine ring is inherently electron-deficient, which can deactivate it towards certain reactions while making it susceptible to others.[1] Furthermore, the lone pair of electrons on the nitrogen can interact with metal catalysts, potentially inhibiting their activity.[1]

This guide is structured to address specific problems you may encounter, providing explanations for the underlying causes and actionable steps to mitigate them.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction (e.g., Suzuki, Heck) failing or giving low yields?

A1: Low yields in cross-coupling reactions with 2-fluoro-6-methoxy-4-vinylpyridine are often due to a combination of factors related to the pyridine core and the specific substituents. The Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition by coordinating to the metal center (e.g., palladium).[1] Additionally, the electron-deficient nature of the pyridine ring can influence the rates of oxidative addition and reductive elimination in the catalytic cycle. For Suzuki reactions, the stability of the corresponding pyridyl boronic acid can also be a challenge.

Q2: I'm observing significant amounts of a byproduct with a mass corresponding to my starting material minus fluorine. What is happening?

A2: This is likely due to a side reaction called hydrodefluorination, where the fluorine atom is replaced by a hydrogen atom. This is a known issue in palladium-catalyzed cross-coupling reactions of fluoro-heteroaromatics.[2][3] The mechanism can involve the palladium catalyst and a hydrogen source in the reaction mixture, such as a solvent, base, or even trace water.[4]

Q3: My reaction mixture is turning into a thick, insoluble mass. What is causing this?

A3: The vinyl group of your starting material is susceptible to polymerization, especially under conditions that involve heat, light, or radical initiators.[5][6] This can lead to the formation of poly(2-fluoro-6-methoxy-4-vinylpyridine), which may precipitate from the reaction mixture. Certain reaction conditions, particularly those for Heck couplings, can also promote polymerization of the vinylpyridine.

Q4: I'm trying to perform a nucleophilic aromatic substitution (SNAr) at the 2-position, but the reaction is sluggish or incomplete.

A4: While the fluorine at the 2-position is activated towards SNAr by the ring nitrogen, the overall electronic nature of the ring, influenced by the methoxy and vinyl groups, can affect the reaction rate. The methoxy group, being electron-donating, can partially counteract the activating effect of the nitrogen and fluorine.[7] The reaction conditions, including the choice of nucleophile, base, and solvent, are critical for a successful SNAr on this substrate.

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a detailed breakdown of common side reactions, their mechanistic basis, and step-by-step protocols for their mitigation.

Problem: Hydrolysis of the C-F Bond

Symptoms:

-

Formation of 2-hydroxy-6-methoxy-4-vinylpyridine as a major byproduct.

-

Reduced yield of the desired functionalized product.

Causality: The C-F bond at the 2-position of the pyridine ring is susceptible to nucleophilic attack, particularly by water or hydroxide ions, especially under basic conditions and at elevated temperatures. This leads to the formation of the corresponding pyridone.[8][9] The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for nucleophilic aromatic substitution.[10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for hydrolysis.

Detailed Protocols:

-

Protocol 1.1: Rigorous Drying of Reagents and Solvents

-

Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas (e.g., argon or nitrogen).

-

Use anhydrous solvents, either freshly distilled from an appropriate drying agent or purchased in sealed bottles and handled under inert atmosphere.

-

Ensure all solid reagents, especially hygroscopic bases like K₂CO₃ or Cs₂CO₃, are thoroughly dried before use.

-

-

Protocol 1.2: Selection of an Appropriate Base

-

For cross-coupling reactions, consider using non-nucleophilic organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) if compatible with the reaction.

-

If an inorganic base is required, opt for one that is less hygroscopic or ensure it is rigorously dried immediately before use.

-

Problem: Polymerization of the Vinyl Group

Symptoms:

-

Formation of an insoluble precipitate or a viscous reaction mixture.

-

Broad, unresolved peaks in the NMR spectrum of the crude product.

-

Low recovery of the desired monomeric product.

Causality: Vinylpyridines are known to undergo polymerization via radical, anionic, or cationic mechanisms.[11][12] The reaction conditions for many functionalization reactions, particularly those involving elevated temperatures or certain metal catalysts, can initiate this unwanted polymerization.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for polymerization.

Detailed Protocols:

-

Protocol 2.1: Use of a Polymerization Inhibitor

-

Add a small amount of a radical inhibitor, such as 4-tert-butylcatechol or hydroquinone (typically 100-500 ppm), to the reaction mixture.

-

Ensure the inhibitor is compatible with your reaction conditions and does not interfere with the desired transformation.

-

-

Protocol 2.2: Degassing the Reaction Mixture

-

Before heating, thoroughly degas the reaction mixture to remove dissolved oxygen, which can act as a radical initiator.

-

This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

-

Problem: Hydrodefluorination during Cross-Coupling Reactions

Symptoms:

-

Formation of 6-methoxy-4-vinylpyridine as a significant byproduct.

-

Reduced efficiency of the desired cross-coupling.

Causality: Palladium catalysts can facilitate the cleavage of the C-F bond and its replacement with a hydrogen atom, a process known as hydrodefluorination.[2][3] This side reaction is often promoted by the presence of a hydrogen source, which can be the solvent (e.g., isopropanol), the base, or trace amounts of water.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for hydrodefluorination.

Detailed Protocols:

-

Protocol 3.1: Solvent and Base Selection

-

Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or DMF.

-

Avoid alcoholic solvents unless they are essential for the reaction, and if so, use them in minimal, controlled amounts.

-

Employ non-hydroxide bases where possible, or ensure inorganic bases are completely dry.

-

-

Protocol 3.2: Ligand and Catalyst Optimization

-

The choice of phosphine ligand can influence the rate of hydrodefluorination. Screen different ligands to find one that favors the desired cross-coupling over C-F bond cleavage.

-

Consider using pre-formed palladium catalysts to ensure a well-defined active species and potentially reduce side reactions.

-

Problem: Homocoupling of the Starting Material

Symptoms:

-

Formation of a dimeric byproduct, 2,2'-bis(6-methoxy-4-vinylpyridine).

-

Reduced yield of the intended cross-coupled product.

Causality: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, where two molecules of the starting material couple with each other.[11][13] This can be particularly prevalent in Suzuki reactions if the transmetalation step is slow or if there are issues with the purity of the boronic acid reagent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for homocoupling.

Detailed Protocols:

-

Protocol 4.1: Reagent Purity and Stoichiometry

-

Use high-purity boronic acids or esters in Suzuki couplings. Impurities can lead to catalyst deactivation and promote homocoupling.

-

Carefully control the stoichiometry of the reaction. A slight excess of the boronic acid reagent (e.g., 1.1-1.2 equivalents) is often beneficial.

-

-

Protocol 4.2: Catalyst System and Temperature Control

-

Screen different palladium sources and ligands. Some ligand systems are more prone to promoting homocoupling than others.

-

Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

-

Summary of Key Reaction Parameters

| Side Reaction | Potential Causes | Recommended Solutions |

| Hydrolysis | Presence of water/hydroxide, high temperature, basic conditions | Use anhydrous reagents and solvents, non-nucleophilic base, lower temperature.[8][9] |

| Polymerization | Heat, light, radical initiators, certain catalysts | Add a polymerization inhibitor, degas the reaction mixture, lower temperature.[5][6] |

| Hydrodefluorination | Protic solvents, water, certain bases | Use anhydrous aprotic solvents, select appropriate ligands, optimize base.[2][3][4] |

| Homocoupling | Impure reagents, slow transmetalation | Use high-purity reagents, optimize stoichiometry, screen catalyst systems.[11][13] |

References

-

Gair, J. J., & Wiest, O. (2019). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. ACS Catalysis, 9(5), 4596-4602. [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of Substituted 2-Fluoropyridines. BenchChem.

-

ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. (2012). ChemInform, 43(23). [Link]

- BenchChem. (2025).

-

Vitale, F., Pignataro, L., & Vaccaro, L. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Catalysts, 10(3), 336. [Link]

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Chloro-2-fluoropyridin-3. BenchChem.

-

van der Vlugt, J. I., & Demonceau, A. (2020). Palladium-catalyzed aerobic homocoupling of aliphatic olefins to dienes: evidence for rate-limiting concerted metalation–deprotonation. Chemical Science, 11(46), 12591-12599. [Link]

-

ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025). ChemInform, 46(32). [Link]

-

Scientific Polymer Products. (n.d.). 4-Vinylpyridine. [Link]

-

Wikipedia. (n.d.). Heck reaction. [Link]

-

Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019, August 4). Chemistry Stack Exchange. [Link]

-

Ritter, T., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Journal of the American Chemical Society, 138(8), 2739-2746. [Link]

-

Pistritto, V. A., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17163-17170. [Link]

-

Gair, J. J., & Wiest, O. (2019). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. ACS Publications. [Link]

-

Request PDF on ResearchGate. (2021, October). Ultrafine palladium nanoparticles supported on poly(4-vinylpyridine)-grafted carbon nanotubes as heterogeneous catalysts for cross-coupling reaction between organoindium halide and alkyl iodide. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

OA Monitor Ireland. (n.d.). Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. [Link]

-

Ritter, T., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8694-8702. [Link]

-

van der Vlugt, J. I., & Demonceau, A. (2024). Palladium-catalyzed aerobic homocoupling of aliphatic olefins to dienes: evidence for rate-limiting concerted metalation–deprotonation. PMC - NIH. [Link]

-

Request PDF on ResearchGate. (n.d.). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. [Link]

-

PubChem - NIH. (n.d.). 2-Vinylpyridine. [Link]

-

PubMed. (2002, July 11). Palladium-catalyzed homocoupling reactions between two Csp(3). [Link]

-

Fustero, S., & Román, R. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. [Link]

-

Wu, W., & Wu, P. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC. [Link]

-

Ichikawa, J. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14438-14455. [Link]

-

ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

-

Scott, P. J. H., & Sanford, M. S. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3894-3897. [Link]

-

Ritter, T., & Hartwig, J. F. (n.d.). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PMC. [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

-

Ritter, T., & Hartwig, J. F. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

- Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2009).

-

Knochel, P., & Mosrin, M. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. [Link]

-

Theato, P., & Sumerlin, B. S. (n.d.). Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polymer Chemistry (RSC Publishing). [Link]

- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Sarpong, R., & Toste, F. D. (n.d.). Heck-like Reactions Involving Heteroatomic Electrophiles. PMC - NIH. [Link]

-

University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

-

ResearchGate. (n.d.). Challenges in the functionalization of pyridines. [Link]

-

Sarpong, R., & Toste, F. D. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC - NIH. [Link]

-

University of Florida. (n.d.). ANIONIC POLYMERIZATION OF 2-VINYLPYRIDINES: STUDIES OF INTERMEDIATE CARBANIONS AND THEIR ROLE IN THE STEREOCHEMISTRY OF POLYMERI. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (n.d.). Living anionic stereospecific polymerization of 2‐vinylpyridine, 3. Structure of models of active centres and mechanism of polymerization. [Link]

-

ResearchGate. (2016, September 1). Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. [Link]

-

Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acs.figshare.com [acs.figshare.com]

- 5. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 6. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Palladium-catalyzed homocoupling reactions between two Csp(3)-Csp(3) centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 13. Palladium-catalyzed aerobic homocoupling of aliphatic olefins to dienes: evidence for rate-limiting concerted metalation–deprotonation - Chemical Science (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Handling and Use of 2-fluoro-6-methoxy-4-vinylpyridine

Welcome to the technical support guide for 2-fluoro-6-methoxy-4-vinylpyridine. This document is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block. Due to its unique combination of functional groups, this reagent exhibits significant sensitivity to atmospheric conditions, which can impact experimental reproducibility and success. This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your material and the reliability of your results.

Chemical Profile & Inherent Instabilities

Understanding the molecular structure of 2-fluoro-6-methoxy-4-vinylpyridine is fundamental to appreciating its reactivity and sensitivity. The molecule's behavior is dictated by the interplay of its three key functional regions: the vinyl group, the substituted pyridine ring, and the pyridine nitrogen itself.

-